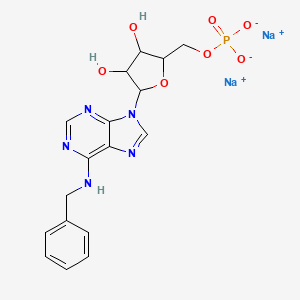
N6-Benzyladenosine 5'-monophosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Benzyladenosine-5’-phosphate is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processesIt has been studied for its potential therapeutic applications, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzyladenosine-5’-phosphate typically involves the substitution of adenosine with a benzyl group at the N6 position, followed by phosphorylation at the 5’ position. One common method involves the use of benzyl chloride and adenosine in the presence of a base, followed by phosphorylation using a phosphorylating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for N6-Benzyladenosine-5’-phosphate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N6-Benzyladenosine-5’-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of N6-Benzyladenosine-5’-phosphate.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N6-Benzyladenosine-5’-phosphate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of platinum (II) complexes for studying coordination chemistry.
Biology: Investigated for its role in cell signaling and apoptosis, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating chronic myeloid leukemia and prostate cancer.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
N6-Benzyladenosine-5’-phosphate exerts its effects by inhibiting the transcriptional activity of Stat5a and Stat5b, which are involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets the Stat5a/b pathway, reducing the expression of target genes such as Bcl-xL and cyclin D1 .
Comparison with Similar Compounds
Similar Compounds
N6-Benzyladenosine: Lacks the 5’-phosphate group, resulting in lower solubility and different biological activity.
N6-Benzyladenosine-3’,5’-cyclic monophosphate: A cyclic derivative with distinct signaling properties.
Uniqueness
N6-Benzyladenosine-5’-phosphate is unique due to its enhanced solubility and ability to inhibit Stat5a/b, making it a valuable compound in cancer research. Its phosphate group increases its polarity, allowing for better solubility and bioavailability compared to its non-phosphorylated counterparts .
Properties
Molecular Formula |
C17H18N5Na2O7P |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
disodium;[5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C17H20N5O7P.2Na/c23-13-11(7-28-30(25,26)27)29-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;;/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,18,19,20)(H2,25,26,27);;/q;2*+1/p-2 |
InChI Key |
BYBYTHYCUDZEPR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


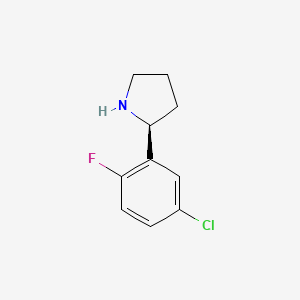
![Tert-butyl 2-[1-[2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoate](/img/structure/B14799486.png)
![Ethyl (1-{[(4-tert-butylphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14799505.png)
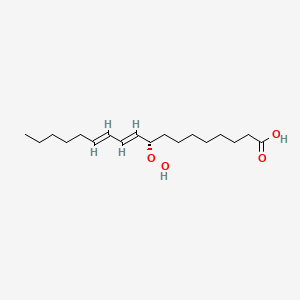
![7-[3-(2-Amino-1-fluoro-ethylidene)-piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid](/img/structure/B14799509.png)

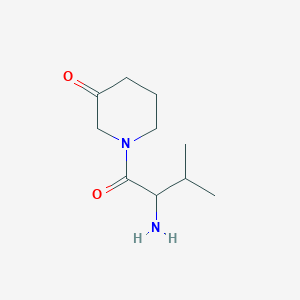
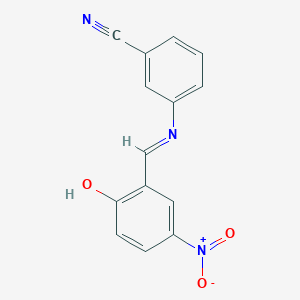

![(4aS)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B14799517.png)
![N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-phenylacetamide](/img/structure/B14799535.png)
![ethyl (E)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoate](/img/structure/B14799540.png)
![tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14799542.png)
![3-methoxy-5-(1H-pyrrol-2-yl)-2-[(E)-(5-undecylpyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14799546.png)
